Omeprazole Acid Disodium Salt, commonly known as omeprazole, is a widely used medication for the treatment of acid-related disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD). As a proton pump inhibitor (PPI), omeprazole exerts its therapeutic effects by inhibiting the H+, K+-ATPase enzyme, also known as the gastric acid pump, in the parietal cells of the stomach. This inhibition leads to a reduction in gastric acid secretion, providing relief from symptoms and promoting healing of the gastric mucosa34.
Omeprazole Acid Disodium Salt, similar to Omeprazole Acid, is known to undergo acid-catalyzed conversion to its active, sulfenamide form. This reaction is crucial for its mechanism of action as a proton pump inhibitor. [] Additionally, it may participate in reactions typical of organic salts, such as ion exchange or metathesis, depending on the reaction conditions and reagents used.
Omeprazole's mechanism of action involves the selective and irreversible inhibition of the H+, K+-ATPase enzyme in the parietal cells. This enzyme is responsible for the final step in the secretion of hydrochloric acid into the gastric lumen. Omeprazole, after being absorbed into the bloodstream, is transported to the parietal cells where it becomes activated in the acidic environment. The activated form of omeprazole then covalently binds to the sulfhydryl groups of the ATPase, leading to the inhibition of acid secretion. This effect is dose-dependent and results in a significant decrease in intragastric acidity, with higher doses virtually abolishing acid secretion36. Additionally, omeprazole has been found to exhibit antioxidant properties, scavenging hydroxyl radicals and preventing oxidative damage and apoptosis in the gastric mucosa, which contributes to its gastroprotective effects2.
In the field of gastroenterology, omeprazole is primarily used for the treatment of conditions such as duodenal ulcers, gastric ulcers, and GERD. It has shown superior healing rates compared to histamine H2-receptor antagonists and is effective in patients who are poorly responsive to these antagonists. Omeprazole is also a treatment of choice for Zollinger-Ellison syndrome, a condition characterized by excessive gastric acid secretion34.
Omeprazole has demonstrated antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The drug inhibits the growth of the parasite by targeting the P-type K+,H+-ATPase on the parasite's surface membrane, which is crucial for maintaining pH homeostasis. This suggests that omeprazole could be considered as an alternative treatment for leishmaniasis, especially given the toxic side effects of current chemotherapeutics1.
In dermatology, omeprazole has been found to inhibit melanogenesis, the process of melanin production in the skin. It blocks ATP7A trafficking, a copper-transporting ATPase necessary for the function of tyrosinase, an enzyme involved in melanin synthesis. This effect of omeprazole has potential applications in treating hyperpigmentation disorders5.
Omeprazole's pharmacological profile includes its role as an inhibitor of cytochrome P450, which can affect the metabolism of other drugs such as phenytoin. Its pharmacokinetics involve rapid absorption and extensive metabolism, with a relatively short elimination half-life. However, its pharmacological effect is prolonged due to its accumulation and covalent binding in parietal cells3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6